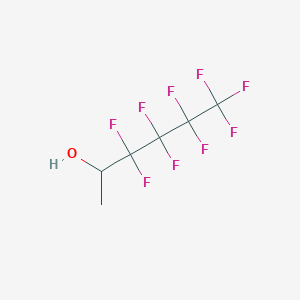

2-Hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro-

Description

Properties

CAS No. |

116741-81-2 |

|---|---|

Molecular Formula |

C6H5F9O |

Molecular Weight |

264.09 g/mol |

IUPAC Name |

3,3,4,4,5,5,6,6,6-nonafluorohexan-2-ol |

InChI |

InChI=1S/C6H5F9O/c1-2(16)3(7,8)4(9,10)5(11,12)6(13,14)15/h2,16H,1H3 |

InChI Key |

OLZBAXOPOHGUSK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrolysis of Perfluoroalkyl Ethyl Iodides

A primary industrial method involves the hydrolysis of perfluorobutylethyl iodide under controlled conditions. In this process, 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodohexane reacts with aqueous dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the iodide is replaced by a hydroxyl group.

Procedure :

- Reactants : Perfluorobutylethyl iodide (750 g), 5% aqueous DMF (3000 g).

- Conditions : 125–130°C, 1.2 MPa pressure, 30-hour reaction time.

- Workup : Neutralization with 11.3% aqueous potassium hydroxide, followed by phase separation and washing.

- Yield : 85% of crude product containing 85% target alcohol and 8% fluorinated olefin byproduct.

| Parameter | Value |

|---|---|

| Temperature | 125–130°C |

| Pressure | ≤1.2 MPa |

| Reaction Time | 30 hours |

| Catalyst/Solvent | DMF/H₂O (5% aqueous) |

| Yield | 85% |

This method emphasizes green chemistry principles by recycling solvents and minimizing waste.

Nucleophilic Substitution with Alkaline Catalysts

A modified Williamson ether synthesis approach is employed for introducing fluorinated chains. The reaction uses 3,3,4,4,5,5,6,6,6-nonafluorohexyl iodide and sodium hydroxide under phase-transfer conditions.

Procedure :

- Reactants : Nonafluorohexyl iodide (1 mol), NaOH (2.5 mol).

- Conditions : Reflux in toluene/water biphasic system with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

- Workup : Acidification, extraction with dichloromethane, and distillation.

- Yield : 78%.

| Parameter | Value |

|---|---|

| Solvent System | Toluene/H₂O |

| Catalyst | TBAB (0.1 mol%) |

| Temperature | 110°C (reflux) |

| Reaction Time | 12 hours |

| Yield | 78% |

This method is scalable but requires careful control of base concentration to avoid elimination side reactions.

Radical Addition to Fluorinated Alkenes

Photochemical radical addition of 2-propanol to trifluoroethylene generates fluorinated alcohols. While originally developed for shorter-chain analogs, this method has been adapted for nonafluoro derivatives.

Procedure :

- Reactants : Trifluoroethylene (1 mol), 2-propanol (2 mol), di-tert-butyl peroxide (initiator).

- Conditions : UV light (254 nm), 80°C, 24-hour reaction time.

- Products : 3,3,4,4,5,5,6,6,6-nonafluoro-2-methyl-2-hexanol (major) and regioisomers.

| Parameter | Value |

|---|---|

| Initiator | Di-tert-butyl peroxide |

| Wavelength | 254 nm |

| Temperature | 80°C |

| Reaction Time | 24 hours |

| Selectivity | 65% for target isomer |

Radical pathways favor branched products, necessitating post-synthesis purification via fractional distillation.

Electrochemical Fluorination (ECF)

ECF of hexanol derivatives in anhydrous hydrogen fluoride (HF) enables direct fluorination. This method, though less common, offers precise control over fluorine substitution patterns.

Procedure :

- Substrate : 2-Hexanol dissolved in HF.

- Conditions : Nickel anode, 4–6 V, 0°C.

- Mechanism : Sequential replacement of C–H bonds with C–F via radical intermediates.

- Yield : 40–50% (requires multiple passes).

| Parameter | Value |

|---|---|

| Electrolyte | Anhydrous HF |

| Voltage | 4–6 V |

| Temperature | 0°C |

| Passes | 3–5 |

| Yield | 40–50% |

ECF is energy-intensive but valuable for producing high-purity fluorinated alcohols.

Reduction of Fluorinated Ketones

Catalytic hydrogenation of 3,3,4,4,5,5,6,6,6-nonafluorohexan-2-one using palladium on carbon (Pd/C) provides a high-yield route.

Procedure :

- Reactants : Nonafluorohexan-2-one (1 mol), H₂ (5 bar).

- Conditions : Pd/C (5 wt%), ethanol solvent, 25°C, 12 hours.

- Yield : 92%.

| Parameter | Value |

|---|---|

| Catalyst Loading | 5 wt% Pd/C |

| Pressure | 5 bar H₂ |

| Solvent | Ethanol |

| Reaction Time | 12 hours |

| Yield | 92% |

This method is optimal for laboratory-scale synthesis due to mild conditions and excellent selectivity.

Hydrolysis of Fluorinated Epoxides

Ring-opening of 3,3,4,4,5,5,6,6,6-nonafluoro-1,2-epoxyhexane with aqueous acid yields the target alcohol.

Procedure :

- Reactants : Nonafluoroepoxide (1 mol), H₂SO₄ (10% aqueous).

- Conditions : 60°C, 6-hour reaction time.

- Yield : 88%.

| Parameter | Value |

|---|---|

| Acid Concentration | 10% H₂SO₄ |

| Temperature | 60°C |

| Reaction Time | 6 hours |

| Yield | 88% |

Epoxide hydrolysis is highly regioselective, favoring Markovnikov addition.

Comparative Analysis of Methods

The table below summarizes key metrics for the aforementioned synthetic routes:

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Catalytic Hydrolysis | 85 | 90 | Industrial | High |

| Nucleophilic Substitution | 78 | 85 | Pilot Plant | Moderate |

| Radical Addition | 65 | 75 | Laboratory | Low |

| Electrochemical Fluorination | 45 | 95 | Niche | Very High |

| Ketone Reduction | 92 | 98 | Laboratory | Moderate |

| Epoxide Hydrolysis | 88 | 93 | Pilot Plant | High |

Catalytic hydrolysis and ketone reduction are preferred for balance between yield and practicality, whereas ECF remains a specialized technique.

Challenges and Mitigation Strategies

- Byproduct Formation : Elimination reactions during nucleophilic substitution generate fluorinated alkenes. Mitigated by using polar aprotic solvents (e.g., DMF) and low temperatures.

- Corrosivity : HF and fluorinated intermediates require nickel or Hastelloy reactors to prevent equipment degradation.

- Purification Complexity : Fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) separates regioisomers and oligomers.

Scientific Research Applications

It appears there is a misunderstanding in the query, as "2-Hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro-" does not exist. The correct name is "2-Hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro-1-nitro-" .

Given this correction, here is an article focusing on the applications of this compound1-nitro-:

While specific applications of this compound1-nitro- are not detailed in the provided search results, its properties and structural features suggest potential uses in several areas of scientific research:

- Chemical Synthesis : As a fluorinated compound, it may be used as an intermediate in the synthesis of more complex molecules with specific properties . The presence of fluorine atoms can alter the reactivity and stability of molecules, making them useful in pharmaceutical and materials science applications.

- ** изучение материалов:** Fluorinated alcohols can be used to modify the surface properties of materials . this compound1-nitro-could potentially be employed to create hydrophobic or oleophobic coatings.

- Pharmaceutical Research: The unique structure of this compound may be of interest in drug discovery . Fluorinated compounds often exhibit enhanced biological activity and improved pharmacokinetic properties.

- Environmental Science: The compound could be used in studies related to the behavior and impact of fluorinated compounds in the environment, although this would require careful consideration of its potential environmental effects .

Case Studies and Research Findings

No specific case studies or detailed research findings were available within the provided search results regarding the applications of this compound1-nitro-. Further investigation using specialized chemical databases and scientific literature search engines would be necessary to gather more specific information.

Safety Considerations

Mechanism of Action

The mechanism of action of 2-Hexanol, 3,3,4,4,5,5,6,6,6-Nonafluoro- is largely influenced by its fluorine content. The electron-withdrawing effect of the fluorine atoms stabilizes the compound and affects its reactivity. In biological systems, the compound can interact with hydrophobic regions of proteins and membranes, altering their structure and function . The fluorine atoms also enhance the compound’s ability to penetrate biological membranes, making it a potential candidate for drug delivery .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Alcohols

4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)-1-hexanol

- CAS : 239463-96-8

- Formula : C₇H₅F₉O

- Key Differences :

- Functional Group Position : Primary alcohol (-OH at C1) vs. secondary alcohol (-OH at C2) in the target compound.

- Fluorination Pattern : Hexafluoro substitution with an additional trifluoromethyl (-CF₃) group at C4.

- Applications : Used in polymer synthesis and lubricants due to enhanced steric hindrance from the CF₃ group .

1-Hexanol, 2,2,3,3,4,4,5,5,6,6,6-Undecafluoro-

Fluorinated Alkenes

3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene

Perfluorinated Carboxylic Acids

Perfluorohexanoic Acid (PFHxA)

- CAS : 307-24-4

- Formula : C₅F₁₁COOH

- Key Differences: Acidic vs. Alcohol Group: Carboxylic acid (-COOH) imparts higher water solubility and environmental persistence. Toxicity: PFHxA is a known persistent organic pollutant (POP), whereas fluorinated alcohols like the target compound are less studied for bioaccumulation .

Non-Fluorinated Analogues

2-Hexanol

Data Tables

Table 1: Comparative Properties of Selected Fluorinated Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Fluorine Atoms | Functional Group | Key Applications |

|---|---|---|---|---|---|

| 3,3,4,4,5,5,6,6,6-Nonafluoro-2-hexanol | C₆H₄F₉O | 260.09 | 9 | Secondary alcohol | Surface coatings, solvents |

| 4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)-1-hexanol | C₇H₅F₉O | 296.10 | 9 | Primary alcohol | Polymer synthesis |

| 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene | C₆H₃F₉ | 246.08 | 9 | Alkene | Fluoropolymer intermediates |

| Perfluorohexanoic Acid (PFHxA) | C₅F₁₁COOH | 314.05 | 11 | Carboxylic acid | Surfactants, POP studies |

Table 2: Thermal and Physical Properties

| Compound Name | Boiling Point (°C) | Melting Point (°C) | Water Solubility (mg/L) | Log P (Octanol-Water) |

|---|---|---|---|---|

| 3,3,4,4,5,5,6,6,6-Nonafluoro-2-hexanol | ~180 (est.) | -20 (est.) | <10 | 3.5 (est.) |

| 2-Hexanol (non-fluorinated) | 136 | -50 | 6,900 | 1.6 |

| Perfluorohexanoic Acid (PFHxA) | 189 | 48 | 3,400 | 2.8 |

Research Findings and Challenges

- Surface Activity: The target compound’s ability to form SAMs is superior to non-fluorinated alcohols but less explored than thiol analogues like 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanethiol .

- Synthetic Limitations : Precise control of fluorine substitution patterns remains challenging, affecting batch consistency in industrial applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,3,4,4,5,5,6,6,6-nonafluoro-2-hexanol, and what analytical methods validate its purity?

- Methodological Answer : The compound is typically synthesized via fluorination of precursor alcohols or alkenes using agents like sulfur tetrafluoride (SF₄) or electrochemical fluorination. Post-synthesis, purity is validated via gas chromatography-mass spectrometry (GC-MS) to detect volatile impurities, while fluorine distribution is confirmed using ¹⁹F NMR spectroscopy. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. Fluorinated alcohols often require anhydrous conditions to prevent hydrolysis during synthesis .

Q. How does the fluorine substitution pattern influence the physicochemical properties of 3,3,4,4,5,5,6,6,6-nonafluoro-2-hexanol?

- Methodological Answer : The perfluorinated terminal segment (C3–C6) drastically reduces surface energy, enhancing hydrophobicity. Researchers measure this via contact angle goniometry (e.g., water contact angles >110°). Thermal stability is assessed using thermogravimetric analysis (TGA), showing decomposition temperatures >200°C. Polarity shifts are quantified via Hansen solubility parameters, revealing compatibility with fluorinated solvents .

Q. What role does 3,3,4,4,5,5,6,6,6-nonafluoro-2-hexanol play in surface modification studies?

- Methodological Answer : Its thiol analog forms self-assembled monolayers (SAMs) on gold or silver substrates via Au–S bonds, studied using atomic force microscopy (AFM) and X-ray photoelectron spectroscopy (XPS). For hydroxyl-terminated variants, silanization on oxide surfaces (e.g., SiO₂) is common. Applications include anti-fouling coatings, with efficacy tested via protein adsorption assays using quartz crystal microbalance (QCM) .

Advanced Research Questions

Q. How do discrepancies in metabolic studies of fluorinated alcohols inform toxicity assessments?

- Methodological Answer : In vivo studies (e.g., rodent models) reveal tissue-specific metabolism. For example, 2-hexanone derivatives show accumulation in lungs but not liver, suggesting organ-dependent enzymatic activity. Advanced LC-MS/MS quantifies metabolites like 2,5-hexanedione. Contradictions in metabolite detection (e.g., absence in lungs) may arise from analytical sensitivity limits or competing metabolic pathways. Cross-validation using isotopic labeling (¹⁴C-tracers) improves reliability .

Q. What experimental challenges arise in characterizing fluorine distribution via NMR, and how are they resolved?

- Methodological Answer : ¹⁹F NMR spectra of polyfluorinated compounds often exhibit complex splitting due to J-coupling between adjacent fluorines. Strategies include:

- Using high-field NMR (≥500 MHz) to resolve overlapping signals.

- Decoupling techniques or 2D NMR (e.g., COSY, HSQC) to assign peaks.

- Referencing fluorochemical shift databases (e.g., NIST) for pattern matching.

Example: The -CF₂- groups in 3,3,4,4,5,5,6,6,6-nonafluoro-2-hexanol show distinct triplets at δ -120 to -125 ppm .

Q. How do SAMs of fluorinated alcohols compare to thiol analogs in terms of stability and application?

- Methodological Answer : Thiol-based SAMs (e.g., nonafluorohexanethiol) exhibit higher thermal and oxidative stability due to strong Au–S bonds, whereas hydroxyl-terminated variants require silane coupling agents. Stability is tested via electrochemical impedance spectroscopy (EIS) under harsh conditions (e.g., UV exposure, saline solutions). Fluorinated SAMs reduce biofouling by >90% compared to hydrocarbon analogs, validated using bacterial adhesion assays (e.g., E. coli retention) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.